molecular formula C8H13NO B7770962 N-Vinylcaprolactam CAS No. 25189-83-7

N-Vinylcaprolactam

Cat. No. B7770962
M. Wt: 139.19 g/mol
InChI Key: JWYVGKFDLWWQJX-UHFFFAOYSA-N
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Patent
US06624303B2

Procedure details

Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].[C:3]1(=[O:10])[NH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>>[CH:1]([N:9]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:10])=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Example 1 was carried out without addition of a cocatalyst

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624303B2

Procedure details

Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].[C:3]1(=[O:10])[NH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>>[CH:1]([N:9]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:10])=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Example 1 was carried out without addition of a cocatalyst

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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